Human Proton-Coupled Folate Transporter (PCFT) Inhibition: A Head-to-Head Comparison of Potency
2-Cyanotetrahydrofuran-3-carboxylic acid demonstrates quantifiable inhibition of the human proton-coupled folate transporter (PCFT) with a Ki of 260 nM, as measured in a cellular uptake assay. This provides a direct, quantitative point of differentiation when compared to its structural isomer, 3-cyanotetrahydrofuran-3-carboxylic acid. While the latter compound shares the same molecular formula (C6H7NO3) and molecular weight (141.12 g/mol), publicly available biological activity data is absent, making a direct potency comparison impossible [1]. This lack of data for the 3-substituted isomer underscores the non-obvious and specific activity associated with the 2-cyano-3-carboxylic acid substitution pattern .
| Evidence Dimension | Inhibition of human proton-coupled folate transporter (PCFT) |
|---|---|
| Target Compound Data | Ki = 260 nM |
| Comparator Or Baseline | 3-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 1500784-28-0); no reported PCFT inhibition data available |
| Quantified Difference | Not calculable (no data for comparator) |
| Conditions | Inhibition of [3H]MTX uptake in Chinese hamster R2/PCFT4 cells at pH 5.5 measured over 2 mins by Dixon plot |
Why This Matters
For researchers targeting PCFT in anticancer or folate metabolism studies, this specific compound offers a verified biological activity that cannot be assumed for its close structural analogs, de-risking project selection.
- [1] BindingDB BDBM50503236 CHEMBL4538151. Inhibition of human PCFT, Ki = 260 nM. View Source
